2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide -

2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

Catalog Number: EVT-4210913
CAS Number:
Molecular Formula: C21H24ClN3O3
Molecular Weight: 401.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This class of compounds encompasses a variety of substituted acetamide derivatives, often featuring a phenoxy or phenylpiperazine moiety. They have primarily been investigated in the context of bone health, specifically for their potential to inhibit osteoclast differentiation and mitigate bone resorption. [, , ]

Synthesis Analysis
  • Reaction of substituted phenoxyacetic acid derivatives with substituted piperazine derivatives: This approach is exemplified in the synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz). []
  • Coupling of substituted triazole derivatives with substituted acetamide derivatives: This strategy is employed in the synthesis of N-(4-(3-oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives. []
  • Multistep synthesis involving various reactions: For instance, the synthesis of AZD3229, a potent pan-KIT mutant inhibitor, involves multiple steps including condensation, cyclization, and substitution reactions. []
Molecular Structure Analysis
  • Presence of a central acetamide group: This functional group often serves as a linker between different aromatic and heterocyclic moieties. [, , , , ]
  • Substituted phenoxy or phenylpiperazine groups: These groups are frequently attached to the acetamide core and contribute to the biological activity of the compounds. [, , , , , ]
  • Variation in substituents and their positions: This structural diversity allows for fine-tuning of the compounds' pharmacological properties. [, , , , , , , , , , ]
Mechanism of Action
  • Inhibition of osteoclast differentiation: Compounds like PPOA-N-Ac-2-Cl and NAPMA have been found to suppress the expression of osteoclast-specific marker genes, thereby inhibiting the formation of mature osteoclasts and reducing bone resorption. [, ]
  • Inhibition of specific enzymes: Some compounds have been identified as potent inhibitors of enzymes such as ATF4, KIT, and 5-lipoxygenase activating protein (FLAP), which play critical roles in various cellular processes and disease pathways. [, , ]
  • Binding to specific receptors: Certain compounds exhibit affinity for specific receptors, such as 5-HT1A and D3 receptors, potentially modulating their downstream signaling pathways. []
Physical and Chemical Properties Analysis
  • The nature and position of substituents: Different substituents can significantly impact properties like solubility, lipophilicity, and melting point. [, , ]
  • The presence of hydrogen bond donors and acceptors: These groups can influence properties like boiling point and intermolecular interactions. [, , , ]
  • Molecular weight and shape: These factors can affect properties like volatility and diffusion rate. [, , ]
Applications
  • Treatment of bone diseases: Compounds like PPOA-N-Ac-2-Cl and NAPMA hold promise as potential therapeutic agents for osteoporosis and other bone diseases associated with excessive bone resorption. [, ]
  • Treatment of cancer: Compounds like AZD3229 exhibit potent anti-cancer activity, specifically against GISTs, by inhibiting KIT kinase activity. []
  • Treatment of inflammatory diseases: Compounds targeting 5-lipoxygenase activating protein (FLAP), a key enzyme in the inflammatory cascade, may be useful for treating conditions like asthma and inflammatory bowel disease. []
  • Treatment of central nervous system disorders: Compounds displaying affinity for 5-HT1A and D3 receptors could potentially serve as therapeutic agents for anxiety, depression, and other CNS disorders. []

1. N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) []

    Compound Description: PPOA-N-Ac-2-Cl is a compound that exhibits inhibitory effects on osteoclast differentiation in vitro. It achieves this by downregulating TRAF6, a key signaling molecule in osteoclastogenesis. PPOA-N-Ac-2-Cl has been shown to decrease the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner without significant cytotoxicity. [] Additionally, it affects the expression of several osteoclast-specific marker genes and attenuates the protein levels of cathepsin K, a protease crucial for bone resorption. []

    Relevance: PPOA-N-Ac-2-Cl is structurally very similar to 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide. Both compounds share a 2-(2-chlorophenoxy)acetamide group attached to the phenyl ring at the 2 position. The primary difference lies in the substituent on the piperazine ring, where PPOA-N-Ac-2-Cl has an acetyl group and the target compound has a propionyl group. []

2. N‐[2‐(4‐Benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz) []

    Compound Description: PPOAC-Bz demonstrates strong inhibitory effects on osteoclastogenesis, making it a potential therapeutic agent for bone diseases characterized by excessive bone resorption. PPOAC-Bz has been found to alter the mRNA expression of several osteoclast-specific marker genes, effectively blocking the formation of mature osteoclasts. [] This, in turn, suppresses F-actin belt formation and bone resorption activity in vitro. [] Furthermore, PPOAC-Bz has demonstrated a protective effect against ovariectomy-induced bone loss in vivo. []

    Relevance: PPOAC-Bz shares a core structure with 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide. Both compounds feature a phenoxy acetamide group connected to a phenylpiperazine moiety. The difference lies in the position of the chlorine atom on the phenoxy group (para position in PPOAC-Bz, ortho in the target compound) and the substituent on the piperazine nitrogen (benzoyl group in PPOAC-Bz, propionyl group in the target compound). []

3. N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) []

    Compound Description: NAPMA exhibits potent inhibitory activity against osteoclast differentiation and shows promise as a potential therapeutic agent for osteoporosis and other bone-related diseases. NAPMA significantly inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner without causing significant cytotoxic effects. [] It downregulates the expression of osteoclast-specific markers at both the transcript and protein levels, leading to decreased bone resorption and actin ring formation. [] Studies using micro-CT and histological analysis have further confirmed the protective effects of NAPMA against ovariectomy-induced bone loss. []

    Relevance: NAPMA shares a structural similarity with 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide. Both compounds feature a substituted phenoxy acetamide group linked to a phenylpiperazine moiety. The main differences are the substituent on the phenoxy group (3-methyl in NAPMA, 2-chloro in the target compound) and the substituent on the piperazine nitrogen (acetyl in NAPMA, propionyl in the target compound). []

Properties

Product Name

2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C21H24ClN3O3/c1-2-21(27)25-13-11-24(12-14-25)18-9-5-4-8-17(18)23-20(26)15-28-19-10-6-3-7-16(19)22/h3-10H,2,11-15H2,1H3,(H,23,26)

InChI Key

JDBXLIHDPSKHAL-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.